4-Chloro-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
Description
4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a heterocyclic compound that contains both sulfur and chlorine atoms
Properties
Molecular Formula |
C7H7ClO2S2 |
|---|---|
Molecular Weight |
222.7 g/mol |
IUPAC Name |
4-chloro-3,4-dihydro-2H-thieno[2,3-b]thiopyran 1,1-dioxide |
InChI |
InChI=1S/C7H7ClO2S2/c8-6-1-3-11-7-5(6)2-4-12(7,9)10/h1,3,6H,2,4H2 |
InChI Key |
XSBSOCQQGZJHIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(C=CS2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorothiophene with sulfur and a suitable oxidizing agent to form the desired thienothiopyran ring structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, hydroxyl groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, ammonia, or various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
- 4-bromo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
- 4-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
Uniqueness
4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with different properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
